molecular formula C21H22O3S2 B14243608 Triphenylsulfanium propane-1-sulfonate CAS No. 422508-79-0

Triphenylsulfanium propane-1-sulfonate

Katalognummer: B14243608
CAS-Nummer: 422508-79-0
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: YSHOBHYGQAHFIZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triphenylsulfanium propane-1-sulfonate is a chemical compound known for its unique properties and applications in various scientific fields It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three phenyl groups and a propane-1-sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsulfanium propane-1-sulfonate typically involves the reaction of triphenylsulfonium chloride with propane-1-sulfonate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Triphenylsulfanium propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Triphenylsulfanium propane-1-sulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of triphenylsulfanium propane-1-sulfonate involves its ability to act as a strong electrophile due to the positively charged sulfur atom. This allows it to participate in various nucleophilic substitution reactions, where it can transfer its phenyl groups to nucleophiles. The compound can also stabilize transition states in catalytic reactions, enhancing reaction rates and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Triphenylsulfanium propane-1-sulfonate is unique due to its specific combination of a sulfonium ion with a propane-1-sulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both strong electrophilicity and the ability to form stable complexes are required .

Eigenschaften

CAS-Nummer

422508-79-0

Molekularformel

C21H22O3S2

Molekulargewicht

386.5 g/mol

IUPAC-Name

propane-1-sulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C3H8O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-7(4,5)6/h1-15H;2-3H2,1H3,(H,4,5,6)/q+1;/p-1

InChI-Schlüssel

YSHOBHYGQAHFIZ-UHFFFAOYSA-M

Kanonische SMILES

CCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.